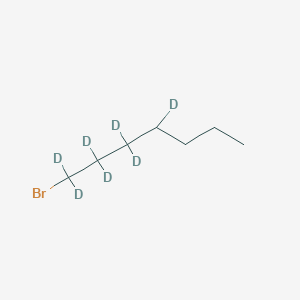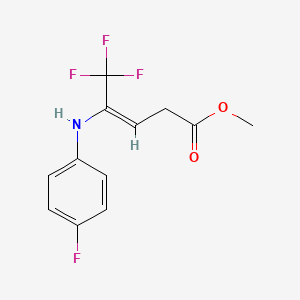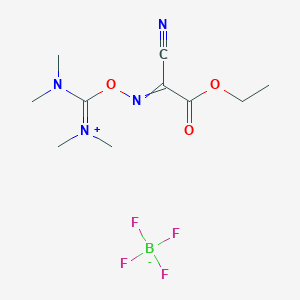
1-Bromoheptane-5,5,6,6,7,7,7-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromoheptane-5,5,6,6,7,7,7-d7 is a deuterated alkyl halide, where seven hydrogen atoms in heptane are replaced by deuterium atoms, and one bromine atom is attached to the first carbon. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromoheptane-5,5,6,6,7,7,7-d7 can be synthesized through the bromination of heptadeuterioheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of deuterated starting materials is essential, which can be obtained through isotopic exchange reactions or from commercial suppliers.
化学反応の分析
Types of Reactions: 1-Bromoheptane-5,5,6,6,7,7,7-d7 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): Under basic conditions, the compound can undergo elimination to form deuterated alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form deuterated alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Nucleophilic Substitution: Deuterated alcohols, nitriles, and amines.
Elimination Reactions: Deuterated alkenes.
Oxidation and Reduction: Deuterated alcohols and alkanes.
科学的研究の応用
1-Bromoheptane-5,5,6,6,7,7,7-d7 is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and tracer experiments to understand reaction pathways and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: As a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: In the production of specialty chemicals and materials where isotopic labeling is required.
作用機序
The mechanism of action of 1-Bromoheptane-5,5,6,6,7,7,7-d7 in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The presence of deuterium atoms can influence the reaction kinetics due to the isotope effect, where the bond strength and vibrational frequencies differ from those of hydrogen.
類似化合物との比較
1-Bromoheptane: The non-deuterated analog of 1-Bromoheptane-5,5,6,6,7,7,7-d7.
1-Chloro-1,1,2,2,3,3,4-heptadeuterioheptane: A similar deuterated compound with chlorine instead of bromine.
1-Iodo-1,1,2,2,3,3,4-heptadeuterioheptane: A similar deuterated compound with iodine instead of bromine.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, offering insights that are not possible with non-deuterated compounds.
特性
IUPAC Name |
1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXKDWGTSHCFPP-FKODDHCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





